1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 3-butoxy-4-chlorobenzenesulfonyl chloride and 4-methylphenylpiperazine.
Nucleophilic substitution reaction: The sulfonyl chloride reacts with the piperazine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine would depend on its specific biological target. Generally, sulfonyl piperazines may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-phenylpiperazine
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-chlorophenyl)piperazine
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
Uniqueness
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine may exhibit unique properties due to the presence of the butoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-3-4-15-27-21-16-19(9-10-20(21)22)28(25,26)24-13-11-23(12-14-24)18-7-5-17(2)6-8-18/h5-10,16H,3-4,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKMJLRHGAIOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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